molecular formula C8H5Cl2FO2 B1356580 (3-Chloro-4-fluorophenoxy)acetyl chloride CAS No. 826990-47-0

(3-Chloro-4-fluorophenoxy)acetyl chloride

Cat. No.: B1356580
CAS No.: 826990-47-0
M. Wt: 223.02 g/mol
InChI Key: KVZHBLKETNAFKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenoxy)acetyl chloride typically involves the reaction of (3-Chloro-4-fluorophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

(3-Chloro-4-fluorophenoxy)acetic acid+SOCl2(3-Chloro-4-fluorophenoxy)acetyl chloride+SO2+HCl\text{(3-Chloro-4-fluorophenoxy)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (3-Chloro-4-fluorophenoxy)acetic acid+SOCl2​→(3-Chloro-4-fluorophenoxy)acetyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenoxy)acetyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (3-Chloro-4-fluorophenoxy)acetic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    (3-Chloro-4-fluorophenoxy)acetic acid: Formed from hydrolysis.

Scientific Research Applications

Chemical Properties and Reactivity

(3-Chloro-4-fluorophenoxy)acetyl chloride has a molecular formula of C8H7ClF2OC_8H_7ClF_2O and a molar mass of approximately 223.03 g/mol. It features a chloro and a fluoro substituent on a phenoxy group, linked to an acetyl chloride moiety. The compound is known to be volatile and soluble in organic solvents like dichloromethane, ether, and chloroform. Due to its irritant properties, it requires careful handling during laboratory use.

Acylation Reactions

As an acylating agent, this compound readily reacts with alcohols and amines to form esters and amides, respectively. These derivatives can serve as intermediates in the synthesis of various biologically active molecules. For example, studies have reported its use in synthesizing novel heterocyclic compounds with potential antifungal activity.

Derivatives for Antiviral Applications

Research has explored the synthesis of (3-Chloro-4-fluorophenoxy)acetyl derivatives of nucleosides, investigating their potential as antiviral agents. The introduction of the (3-chloro-4-fluorophenoxy)acetyl group can significantly influence the physicochemical properties and biological activities of these compounds.

Anticancer Properties

The compound has shown promise in drug development, particularly for anticancer applications. Research indicates that halogenated phenyl compounds can inhibit tumor growth by interacting with specific cellular pathways. For instance, docking studies have suggested that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit enhanced binding to enzymes involved in cancer progression.

Enzyme Inhibition Studies

A study focused on tyrosinase inhibition demonstrated that derivatives containing the 3-chloro-4-fluorophenyl fragment exhibited higher potency compared to their non-halogenated counterparts. This suggests that similar modifications in this compound could lead to improved inhibitory effects against target enzymes.

Functional Polymers

This compound can be employed as a building block in the synthesis of functional polymers. The incorporation of the (3-chloro-4-fluorophenoxy)acetyl group can impart specific functionalities to the polymers, such as thermal stability or biological recognition properties. Research has explored its application in preparing photoresponsive polymers for drug delivery systems.

Case Studies and Comparative Analysis

Several case studies highlight the potential applications of this compound:

Table 1: Antimicrobial Activity of Halogenated Compounds

Compound NameMIC (mg/mL)Activity Type
This compoundNot directly testedAntimicrobial potential
Compound 12a0.0195Antibacterial
Compound 150.0048Antibacterial
Compound CS40.0075Antifungal

This table illustrates the antimicrobial potential of halogenated compounds, emphasizing the need for further testing on this compound itself.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various derivatives and in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-fluorophenoxy)acetic acid
  • (3-Chloro-4-fluorophenoxy)ethylamine
  • (3-Chloro-4-fluorophenoxy)ethanol

Uniqueness

(3-Chloro-4-fluorophenoxy)acetyl chloride is unique due to its high reactivity as an acylating agent, making it valuable in the synthesis of a wide range of derivatives. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other similar compounds.

Biological Activity

(3-Chloro-4-fluorophenoxy)acetyl chloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both chlorine and fluorine atoms on the phenoxy ring, contributes to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H5ClFO2\text{C}_8\text{H}_5\text{ClF}\text{O}_2. The compound features an acyl chloride functional group, which enhances its reactivity towards nucleophiles, making it useful in synthetic organic chemistry. The presence of halogen substituents can also influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules. This reactivity allows it to interact with various enzymes and receptors, potentially altering their function. For instance, studies have shown that similar compounds can inhibit tyrosinase activity, which is crucial in melanin synthesis and can be targeted for skin-related therapies .

Inhibition of Tyrosinase

Recent studies have investigated the inhibitory effects of compounds containing the 3-chloro-4-fluorophenyl moiety on tyrosinase enzymes derived from Agaricus bisporus. The presence of this fragment has been linked to enhanced inhibitory activity compared to other analogs. For instance, compounds with IC50 values ranging from 0.19 to 1.72 μM were identified as potent inhibitors, demonstrating the significance of the 3-chloro-4-fluorophenyl substitution in improving enzyme inhibition .

Table 1: IC50 Values of Compounds with 3-Chloro-4-fluorophenyl Moiety

CompoundIC50 (μM)
Compound 1d0.19 ± 0.02
Compound 2c1.73 ± 0.15
Compound 4d2.96 ± 0.34
Kojic Acid (Reference)17.76 ± 0.18

These results indicate that modifications to the chemical structure can significantly enhance biological activity.

Toxicological Considerations

Despite its potential therapeutic applications, it is essential to consider the toxicological profile of this compound. Compounds containing fluorine have been associated with various toxic effects due to their ability to interfere with metabolic pathways, such as those involved in the citric acid cycle . Understanding these toxicological implications is crucial for developing safe pharmaceutical applications.

Case Studies

  • Inhibition Studies : A study focused on synthesizing new compounds incorporating the (3-chloro-4-fluorophenoxy) motif demonstrated improved inhibitory effects against tyrosinase compared to traditional inhibitors like kojic acid. This highlights the potential for developing novel skin-lightening agents based on this compound .
  • Environmental Impact : Research has shown that organofluorine compounds, including those related to this compound, can accumulate in the environment, leading to concerns about their long-term ecological effects. Understanding these impacts is vital for regulatory considerations regarding their use in pharmaceuticals .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-6-3-5(1-2-7(6)11)13-4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZHBLKETNAFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586217
Record name (3-Chloro-4-fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826990-47-0
Record name (3-Chloro-4-fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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